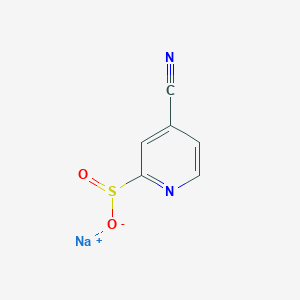

Sodium4-cyanopyridine-2-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 4-cyanopyridine-2-sulfinate is a chemical compound with the molecular formula C6H4N2O2SNa. It is a sulfinate salt, which is known for its versatile reactivity and stability. Sulfinate salts have been recognized as useful building blocks in organic synthesis due to their ability to introduce sulfonyl groups into various molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-cyanopyridine-2-sulfinate typically involves the reaction of 4-cyanopyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production methods for sodium 4-cyanopyridine-2-sulfinate often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 4-cyanopyridine-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfinic acids.

Substitution: It can participate in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with sodium 4-cyanopyridine-2-sulfinate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium in cross-coupling reactions .

Major Products

The major products formed from reactions involving sodium 4-cyanopyridine-2-sulfinate include sulfonates, sulfinic acids, and various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 4-cyanopyridine-2-sulfinate serves as a valuable building block in organic synthesis. It can facilitate the formation of C–S, N–S, and C–C bonds through various coupling reactions. Recent advancements have highlighted its role in:

- Sulfonylation Reactions : The compound acts as a sulfonylating agent, enabling the introduction of sulfonyl groups into target molecules. This process is essential for synthesizing sulfonamides and other organosulfur compounds used in pharmaceuticals .

- Cross-Coupling Reactions : It has been effectively utilized in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of diverse pyridine derivatives .

Medicinal Chemistry

The biological activity of sodium 4-cyanopyridine-2-sulfinate has garnered attention in medicinal chemistry:

- Antimicrobial Properties : Research indicates that derivatives of sodium sulfinates exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

- Anticancer Agents : Certain sulfinates have shown promise in anticancer applications, with studies suggesting that they can induce apoptosis in cancer cells while exhibiting low toxicity .

Photocatalytic Applications

Recent studies have explored the photocatalytic properties of sodium 4-cyanopyridine-2-sulfinate, particularly in carbon–sulfur bond formation under light irradiation. This innovative approach can lead to more sustainable synthetic processes by reducing the need for harsh reaction conditions .

Case Study 1: Synthesis of Sulfonamides

In a study conducted by Chen et al., sodium 4-cyanopyridine-2-sulfinate was employed to synthesize a series of sulfonamides with varying biological activities. The researchers demonstrated that by modifying the substituents on the pyridine ring, they could enhance the antimicrobial properties of the resulting compounds. The study reported yields exceeding 85% for several derivatives, showcasing the compound's effectiveness as a synthetic intermediate .

Case Study 2: Anticancer Activity Assessment

A collaborative research effort evaluated the anticancer potential of sodium 4-cyanopyridine-2-sulfinate derivatives against various cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. This research underscores the potential therapeutic applications of sodium sulfinates in oncology .

Case Study 3: Environmental Applications

Another notable application involves using sodium 4-cyanopyridine-2-sulfinate in environmental chemistry for detecting and removing heavy metals from wastewater. A study highlighted its ability to form stable complexes with heavy metals, facilitating their extraction and removal from contaminated water sources .

Mecanismo De Acción

The mechanism of action of sodium 4-cyanopyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactionsThe molecular targets and pathways involved depend on the specific reaction and application .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to sodium 4-cyanopyridine-2-sulfinate include other sulfinate salts, such as sodium benzenesulfinate and sodium methanesulfinate .

Uniqueness

What sets sodium 4-cyanopyridine-2-sulfinate apart from other sulfinate salts is its ability to introduce sulfonyl groups into pyridine derivatives, which are important in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable reagent in organic synthesis .

Propiedades

IUPAC Name |

sodium;4-cyanopyridine-2-sulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S.Na/c7-4-5-1-2-8-6(3-5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAWIUKCWAPCRD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.